molecular formula C4H4N2O2S3 B184625 (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid CAS No. 53723-88-9

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

Cat. No.: B184625
CAS No.: 53723-88-9
M. Wt: 208.3 g/mol
InChI Key: UJBXVTJYSIDCIE-UHFFFAOYSA-N
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Description

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is a chemical compound with the molecular formula C4H4N2O2S3. It is known for its unique structure, which includes a thiadiazole ring and a mercapto group. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (5-Mercapto-1,3,4-thiadiazol-2-yl)acetic acid
  • (5-Mercapto-1,3,4-thiadiazol-2-yl)propionic acid
  • (5-Mercapto-1,3,4-thiadiazol-2-yl)butyric acid

Uniqueness

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is unique due to its combination of a thiadiazole ring and a mercapto group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBXVTJYSIDCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201993
Record name ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53723-88-9
Record name 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53723-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most stable tautomer of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solution?

A1: Theoretical and experimental studies using density functional theory (DFT) calculations and acidity constant (pKa) determination have shown that the thione tautomer of this compound is more stable in aqueous solution. [] This finding is crucial for understanding the reactivity and potential applications of this compound.

Q2: Can this compound be used in mineral separation processes?

A2: While one of the provided abstracts [] mentions the use of this compound as a potential chalcopyrite depressant in the selective flotation separation of molybdenite from chalcopyrite, the full text wasn't available for review. Therefore, we can't provide detailed information on its effectiveness or mechanism of action in this specific application. Further research is needed to explore this potential application fully.

Q3: What computational methods have been employed to study this compound?

A3: Researchers have utilized DFT calculations at the B3LYP/6-311+G(d,p) level of theory to investigate various aspects of this compound. [] These calculations have been used to determine the acidity constants (pKa) of both the thiol and thione tautomers, helping to establish the most stable form in solution. Furthermore, DFT studies have provided insights into the reactivity, aromaticity, and population analysis of both tautomers, contributing to a more comprehensive understanding of this compound's chemical behavior.

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